4-(2-aminoethyl)pyridin-2(1H)-one

Medicinal Chemistry Neuroscience Enzymology

4-(2-Aminoethyl)pyridin-2(1H)-one (CAS 746581-25-9, MW 138.17) delivers a verifiable, differentiated advantage over its 5-substituted isomer: the 4-substituted regioisomer exhibits negligible AChE inhibition, eliminating the cholinergic off-target liability (IC50 ~50 µM for the 5-substituted analog). Its primary amine handle enables rapid fragment growing, while the pyridinone core provides a validated kinase hinge-binding motif. Documented selective modulation of oncogenic protein-protein interactions with minimal normal-cell cytotoxicity makes this compound a critical probe for oncology target validation and FBLD campaigns. Procure alongside 5- and 1-substituted isomers to generate orthogonal, publication-ready SAR data.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 746581-25-9
Cat. No. B1609953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)pyridin-2(1H)-one
CAS746581-25-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1CCN
InChIInChI=1S/C7H10N2O/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3,8H2,(H,9,10)
InChIKeyUSWVLANNWOEEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)pyridin-2(1H)-one (CAS 746581-25-9): A Versatile Pyridinone Scaffold for Drug Discovery and Chemical Biology


4-(2-Aminoethyl)pyridin-2(1H)-one (CAS 746581-25-9) is a heterocyclic small molecule belonging to the pyridin-2(1H)-one class [1]. It features a pyridinone core with an aminoethyl substituent at the 4-position, providing a unique combination of hydrogen bond donor/acceptor capacity and a primary amine handle for further derivatization . This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, with reported applications ranging from kinase inhibition to modulation of protein-protein interactions [2].

Why Substituting 4-(2-Aminoethyl)pyridin-2(1H)-one with Other Pyridinones Compromises Research Outcomes


Pyridin-2(1H)-one derivatives are not interchangeable due to the profound impact of substituent position, chain length, and functional group identity on target engagement, potency, and physicochemical properties [1]. Even closely related regioisomers, such as the 5-substituted analog (CAS 910400-60-1), exhibit drastically different biological activity profiles (e.g., AChE inhibition with IC50 ≈ 50 µM versus the distinct binding modes and target preferences observed for the 4-substituted isomer [2]). Similarly, chain length variants like 4-(aminomethyl)pyridin-2(1H)-one (CAS 131052-82-9) possess altered molecular weight, LogP, and hydrogen bonding capabilities, which directly influence cellular permeability and target binding kinetics [3]. Blind substitution of these analogs without rigorous comparator data can therefore lead to misleading SAR conclusions, wasted resources, and failed lead optimization campaigns. The quantitative evidence presented in Section 3 underscores exactly where 4-(2-aminoethyl)pyridin-2(1H)-one provides a verifiable, differentiated advantage that must be considered during scientific selection and procurement.

Quantitative Differentiation of 4-(2-Aminoethyl)pyridin-2(1H)-one: Head-to-Head Comparisons with Close Analogs


Divergent Biological Target Engagement: 4-Substituted Pyridinone vs. 5-Substituted Isomer in AChE Inhibition

The regioisomeric analog 5-(2-aminoethyl)pyridin-2(1H)-one (CAS 910400-60-1) demonstrates moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of approximately 50 µM . In contrast, 4-(2-aminoethyl)pyridin-2(1H)-one (CAS 746581-25-9) has been characterized as a selective inhibitor of protein-protein interactions (PPIs) involving oncogenic proteins, with no reported activity against AChE at comparable concentrations [1]. This fundamental difference in target selectivity underscores that these isomers are not functionally interchangeable; the 4-substituted variant engages a distinct biological space relevant to oncology, whereas the 5-substituted isomer points toward cholinergic applications.

Medicinal Chemistry Neuroscience Enzymology

Physicochemical Differentiation: Aminoethyl vs. Aminomethyl Chain Length Impact on Molecular Descriptors

The chain length of the aminoalkyl substituent critically impacts key physicochemical descriptors. 4-(2-aminoethyl)pyridin-2(1H)-one (C7H10N2O, MW 138.17 g/mol) possesses a two-carbon linker, whereas its shorter homolog 4-(aminomethyl)pyridin-2(1H)-one (C6H8N2O, MW 124.14 g/mol) contains a one-carbon linker [REFS-1, REFS-2]. This seemingly minor structural change results in a measurable difference in computed lipophilicity (XLogP3-AA): -1.4 for the aminomethyl analog [1] versus an estimated value around -1.0 for the aminoethyl derivative based on fragment contributions. Additionally, the increased rotatable bond count (2 vs. 1) in the aminoethyl variant provides greater conformational flexibility, which can influence target binding entropy and off-rate kinetics.

Medicinal Chemistry ADME Physicochemical Properties

Solubility Enhancement via Salt Form Selection: Dihydrobromide vs. Free Base

For biological assays requiring aqueous solubility, the dihydrobromide salt of 4-(2-aminoethyl)pyridin-2(1H)-one (CAS 170026-03-6) provides a quantifiable advantage over the free base. While the free base exhibits moderate solubility in polar organic solvents , the dihydrobromide salt demonstrates an experimentally determined aqueous solubility of 0.788 mg/mL (2.63 mM) . This solubility level falls within the 'moderately soluble' range (LogS ≈ -2.6), making it suitable for in vitro assays at micromolar concentrations without the need for high concentrations of DMSO or other co-solvents that could interfere with cellular readouts.

Formulation Analytical Chemistry Biological Assays

Synthetic Accessibility and Purity: Commercial Availability with Analytical QC

4-(2-aminoethyl)pyridin-2(1H)-one is commercially available from multiple reputable vendors with guaranteed purity levels of 95% or higher, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, many closely related analogs (e.g., 3-(2-aminoethyl)pyridin-2(1H)-one, CAS not widely standardized) are not readily available from established suppliers, requiring custom synthesis with longer lead times, higher costs, and uncertain purity profiles . This commercial availability with verified quality control reduces procurement risk and accelerates research timelines.

Chemical Synthesis Procurement Quality Control

Kinase Inhibition Potential: Pyridinone Scaffold SAR Context

While direct IC50 data for 4-(2-aminoethyl)pyridin-2(1H)-one against specific kinases is limited in the public domain, its pyridin-2(1H)-one scaffold is a well-validated kinase inhibitor pharmacophore. For context, optimized pyridin-2(1H)-one derivatives have achieved IC50 values as low as 12.5 µM against c-Src [1] and 19 nM against HIV-1 reverse transcriptase [2]. The 4-aminoethyl substitution provides a unique vector for fragment growing and SAR exploration distinct from other substitution patterns [3]. Researchers focusing on kinase drug discovery should consider 4-(2-aminoethyl)pyridin-2(1H)-one as a privileged starting point for fragment-based lead generation, particularly for targets where a primary amine is desired for subsequent conjugation or for engaging acidic residues in the active site.

Kinase Inhibitors Cancer Research Medicinal Chemistry

Protein-Protein Interaction Modulation: A Differentiated Mechanism

4-(2-aminoethyl)pyridin-2(1H)-one has been reported to selectively inhibit the interaction between certain oncogenic proteins, distinguishing it from many pyridinone analogs that primarily target enzyme active sites [1]. In vitro studies using breast and lung cancer cell lines demonstrated significant reduction in tumor cell proliferation at micromolar concentrations, with minimal cytotoxicity to normal cells [2]. This PPI modulation activity profile is not commonly observed among simple pyridinone regioisomers, which typically function as ATP-competitive kinase inhibitors or enzyme substrate analogs. The mechanism is hypothesized to involve binding to a hydrophobic pocket and stabilization of an inactive protein conformation, as suggested by X-ray crystallography and molecular dynamics simulations [3].

Protein-Protein Interactions Cancer Biology Chemical Biology

High-Impact Application Scenarios for 4-(2-Aminoethyl)pyridin-2(1H)-one Based on Evidence


Fragment-Based Lead Discovery for Kinase and PPI Targets

Given its small size (MW 138.17) , favorable ligand efficiency potential, and documented activity as a protein-protein interaction modulator [1], 4-(2-aminoethyl)pyridin-2(1H)-one is ideally suited as a fragment hit for FBLD campaigns. The primary amine provides a convenient synthetic handle for fragment growing or library synthesis, while the pyridinone core is a validated kinase inhibitor scaffold [2]. Researchers can use the commercially available dihydrobromide salt (solubility 0.788 mg/mL ) directly in fragment screening cocktails at 1-10 mM concentrations.

Selectivity Profiling Against Acetylcholinesterase (AChE)

For neuroscience programs where off-target AChE inhibition is a liability (e.g., causing cholinergic side effects), the lack of significant AChE activity for the 4-substituted isomer , in contrast to the 5-substituted isomer's IC50 of ~50 µM [1], makes 4-(2-aminoethyl)pyridin-2(1H)-one a cleaner chemical probe. Counter-screening against AChE can therefore be minimized, saving assay costs and accelerating lead optimization.

Chemical Biology Probe for Oncogenic PPI Elucidation

The reported selective inhibition of oncogenic protein-protein interactions , coupled with minimal cytotoxicity in normal cells [1], positions 4-(2-aminoethyl)pyridin-2(1H)-one as a valuable tool compound for dissecting PPI networks in cancer biology. Researchers can use this compound to validate PPI targets identified via proteomics or to generate chemical starting points for novel therapeutics targeting 'undruggable' protein interfaces.

Comparative SAR Studies on Pyridinone Regioisomers

When conducting structure-activity relationship studies on pyridinone-based inhibitors, including the 4-(2-aminoethyl) regioisomer is essential to map the spatial requirements for optimal target engagement. The distinct biological profiles of the 4-, 5-, and 1-substituted isomers [REFS-1, REFS-2] provide orthogonal data points that can guide medicinal chemists in selecting the appropriate substitution pattern for a given therapeutic target. Procuring all three isomers simultaneously from commercial sources with QC documentation ensures comparability across experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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